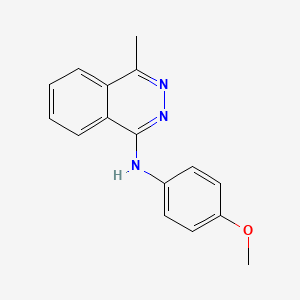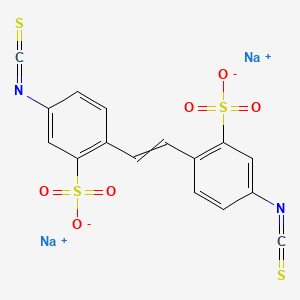
1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CARM1 is an enzyme that catalyzes the methylation of arginine residues in histone and non-histone proteins, playing a crucial role in gene expression regulation, cell cycle progression, and tumorigenesis . CARM1-IN-1 has been developed to target and inhibit the activity of CARM1, making it a valuable tool in cancer research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CARM1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to improve the binding affinity and selectivity towards CARM1.
Industrial Production Methods
Industrial production of CARM1-IN-1 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput synthesis techniques, optimization of reaction conditions to maximize yield, and purification processes to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
CARM1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
CARM1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of CARM1 in tumorigenesis and cancer progression. .
Epigenetics: Investigating the role of arginine methylation in gene expression regulation and chromatin remodeling.
Drug Development: Serving as a lead compound for developing new therapeutic agents targeting CARM1 for cancer treatment.
Cell Biology: Studying the effects of CARM1 inhibition on cell cycle progression, differentiation, and apoptosis.
Mécanisme D'action
CARM1-IN-1 exerts its effects by selectively binding to the active site of CARM1, inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on target proteins, thereby affecting various cellular processes such as transcriptional activation, RNA processing, and signal transduction . The molecular targets and pathways involved include histone H3, transcription factors, and metabolic enzymes .
Comparaison Avec Des Composés Similaires
CARM1-IN-1 is compared with other CARM1 inhibitors such as EZM2302 and TP-064. While all these compounds inhibit CARM1, CARM1-IN-1 is noted for its higher selectivity and potency . Similar compounds include:
EZM2302: Another potent CARM1 inhibitor with a different chemical structure and mechanism of action.
TP-064: A selective CARM1 inhibitor with applications in cancer research.
CARM1-IN-1 stands out due to its unique chemical structure, high selectivity, and potent inhibitory activity, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C26H21Br2NO3 |
|---|---|
Poids moléculaire |
555.3 g/mol |
Nom IUPAC |
1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2 |
Clé InChI |
KNMFTTWVELIVCC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12459047.png)


![1,1'-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium](/img/structure/B12459056.png)
![5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459061.png)
![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12459063.png)
![2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12459069.png)

![N'-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B12459102.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459110.png)
![5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12459118.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)
![N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B12459140.png)
![6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
